molecular formula C14H23N3O2 B7051727 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one

3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one

Cat. No.: B7051727
M. Wt: 265.35 g/mol
InChI Key: HSTGVDWINAWDQQ-UHFFFAOYSA-N
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Description

3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a hydroxymethyl group

Properties

IUPAC Name

3-[3-(hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-11(2)14(10-18)5-4-7-17(9-14)12-13(19)16(3)8-6-15-12/h6,8,11,18H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTGVDWINAWDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C2=NC=CN(C2=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one typically involves multiple steps, starting from readily available precursorsThe hydroxymethyl group is usually added via hydroxymethylation reactions using formaldehyde or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the pyrazinone moiety can lead to various reduced derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazinone-containing molecules. Examples include:

Uniqueness

What sets 3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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